lithium(1+) 3-hydroxyoxetane-3-carboxylate
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Overview
Description
Lithium(1+) 3-hydroxyoxetane-3-carboxylate is a chemical compound with the molecular formula C4H5LiO4 It is a lithium salt of 3-hydroxyoxetane-3-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 3-hydroxyoxetane-3-carboxylate typically involves the reaction of 3-hydroxyoxetane-3-carboxylic acid with a lithium-containing reagent. One common method is to dissolve 3-hydroxyoxetane-3-carboxylic acid in a suitable solvent, such as water or an organic solvent, and then add lithium hydroxide or lithium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion to the lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 3-hydroxyoxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The lithium ion can be replaced by other cations in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium chloride (NaCl) or potassium chloride (KCl) can be used to replace the lithium ion.
Major Products Formed
Oxidation: The major product is 3-oxetane-3-carboxylate.
Reduction: The major product is 3-hydroxyoxetane-3-methanol.
Substitution: The major products are the corresponding sodium or potassium salts of 3-hydroxyoxetane-3-carboxylate.
Scientific Research Applications
Lithium(1+) 3-hydroxyoxetane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other oxetane derivatives.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of lithium(1+) 3-hydroxyoxetane-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The lithium ion can modulate various cellular processes, including signal transduction and enzyme activity. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biomolecules.
Comparison with Similar Compounds
Similar Compounds
Lithium 3-hydroxypropanoate: Similar in structure but lacks the oxetane ring.
Lithium 3-hydroxybutanoate: Similar in structure but has a longer carbon chain.
Lithium 3-hydroxy-2-methylpropanoate: Similar in structure but has a methyl group attached to the carbon chain.
Uniqueness
Lithium(1+) 3-hydroxyoxetane-3-carboxylate is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The oxetane ring is known for its stability and ability to undergo ring-opening reactions, making it a valuable building block in synthetic chemistry.
Properties
CAS No. |
2680531-51-3 |
---|---|
Molecular Formula |
C4H5LiO4 |
Molecular Weight |
124 |
Purity |
95 |
Origin of Product |
United States |
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